molecular formula C13H19NO4S2 B2767353 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine CAS No. 1448130-54-8

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine

Cat. No.: B2767353
CAS No.: 1448130-54-8
M. Wt: 317.42
InChI Key: ASLQXMTVSMRADA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine is a sulfonamide-substituted pyrrolidine derivative. Its structure features a five-membered pyrrolidine ring with two distinct sulfonyl groups: a methylsulfonyl (-SO₂CH₃) at position 3 and a phenethylsulfonyl (-SO₂CH₂CH₂C₆H₅) at position 1.

Properties

IUPAC Name

3-methylsulfonyl-1-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-19(15,16)13-7-9-14(11-13)20(17,18)10-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLQXMTVSMRADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with methylsulfonyl chloride and phenethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Structural Features
This compound Not provided C₁₃H₁₉NO₄S₂ ~317.4 g/mol Dual sulfonyl (-SO₂CH₃, -SO₂CH₂CH₂C₆H₅) Pyrrolidine core; para-substituted phenethyl
RS 39604 Not provided C₂₉H₃₉ClN₄O₆S ~631.2 g/mol Methylsulfonylaminoethyl, piperidinyl Piperidine core; indole-dione substituent
1-(4-Methoxybenzyl)-5-[2-(pyridin-3-yl-oxymethyl)pyrrolidine-1-sulfonyl]-1H-indole-2,3-dione 872254-32-5 C₂₆H₂₅N₃O₆S 507.56 g/mol Pyridine-3-sulfonyl, indole-dione Pyrrolidine core; complex aromatic substituents
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine 261924-61-2 C₁₂H₁₇NO₂S 239.34 g/mol Methylsulfonylmethyl (-CH₂SO₂CH₃) Pyrrolidine core; meta-substituted phenyl

Analysis of Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~317.4 g/mol) is intermediate in size compared to RS 39604 (MW ~631.2 g/mol) and the indole-dione derivative (MW 507.56 g/mol). Its dual sulfonyl groups likely enhance water solubility relative to 1-[3-(methylsulfonylmethyl)phenyl]pyrrolidine (MW 239.34 g/mol), which lacks a polar phenethylsulfonyl group .

Pharmacological Implications

  • Receptor Affinity: RS 39604, a piperidine-based compound with a methylsulfonylaminoethyl group, is documented as a serotonin receptor ligand . The target compound’s pyrrolidine core may confer distinct conformational flexibility, altering receptor-binding kinetics compared to six-membered piperidine analogs.

Biological Activity

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with both methylsulfonyl and phenethylsulfonyl groups. Its molecular formula is C13H19NO4S2C_{13}H_{19}NO_4S_2, and it possesses unique properties due to the presence of sulfonyl groups, which are known to enhance solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases : The compound has been investigated for its ability to inhibit specific protein kinases, including GSK-3 (Glycogen Synthase Kinase 3), which plays a crucial role in several signaling pathways related to neurodegenerative diseases and cancer .
  • Anti-inflammatory Effects : Research suggests that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation .
  • Neuroprotective Properties : Studies indicate potential neuroprotective effects, particularly in models of Alzheimer's disease, where inhibition of GSK-3 has been shown to promote neurogenesis and reduce neurodegeneration .

Biological Activity Data

Activity Target/Effect Reference
GSK-3 InhibitionNeuroprotection, anti-cancer
Anti-inflammatoryModulation of cytokines
Cytotoxicity in CancerInduction of apoptosis in cancer cells

Case Study 1: Neurodegenerative Disease

In a study investigating the effects of GSK-3 inhibitors on neurodegenerative diseases, this compound was shown to promote neuronal survival and enhance cognitive function in animal models of Alzheimer's disease. The results indicated a significant reduction in tau phosphorylation, a hallmark of Alzheimer's pathology .

Case Study 2: Cancer Research

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates in breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine, and what critical steps require optimization?

The synthesis typically involves multi-step organic reactions, including sulfonylation, cycloaddition, and functional group modifications. For example, phenethylsulfonyl chloride may react with a pyrrolidine precursor under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Subsequent methylsulfonyl group introduction requires precise stoichiometry and temperature control (60–80°C) to avoid side reactions. Key optimizations include:

  • Chiral separation : Supercritical fluid chromatography (SFC) resolves enantiomers, with yields improved by adjusting mobile phase composition .
  • Deprotection steps : Catalytic hydrogenation (H₂/Pd(OH)₂) must be monitored for over-reduction or incomplete deprotection .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. How does the molecular structure of this compound influence its chemical reactivity?

The compound features two sulfonyl groups (electron-withdrawing) and a pyrrolidine ring (electron-rich), creating a polarized structure. The methylsulfonyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic substitutions. The phenethylsulfonyl moiety contributes to steric bulk, influencing regioselectivity in reactions like alkylation or acylation. Conformational analysis (via X-ray crystallography or DFT calculations) reveals that the pyrrolidine ring adopts a twist-boat conformation, affecting binding to biological targets .

Q. What in vitro assays are recommended to assess the biological activity of this compound?

Standard assays include:

  • Enzyme inhibition : Measure IC₅₀ values using kinetic assays (e.g., fluorogenic substrates for proteases or kinases) .
  • Receptor binding : Radioligand displacement assays (e.g., RORγt inverse agonism, as in related sulfonylpyrrolidines) with competition binding protocols .
  • Cellular cytotoxicity : MTT or ATP-based viability assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?

Stereochemical control is critical for biological activity. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials to direct asymmetric induction during cycloaddition .
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Rh) with chiral ligands for enantioselective C–H functionalization .
  • DoE for reaction parameters : Statistical optimization of temperature, solvent polarity, and catalyst loading using central composite design (CCD) to maximize enantiomeric excess (ee) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation approaches:

  • Orthogonal validation : Confirm activity using both biochemical (e.g., SPR binding) and cellular (e.g., luciferase reporter) assays .
  • Batch consistency analysis : Compare HPLC purity (>98%) and stereochemical integrity (via chiral HPLC) across studies .
  • Structural analogs : Synthesize derivatives (e.g., replacing phenethyl with cyclopentyl groups) to isolate structure-activity relationships (SAR) .

Q. How do computational methods aid in predicting the interaction of this compound with biological targets?

Computational workflows include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to RORγt or other nuclear receptors, prioritizing poses with favorable ΔG values .
  • Quantum mechanical (QM) calculations : Assess sulfonyl group polarization and hydrogen-bonding potential via DFT (e.g., B3LYP/6-31G*) .
  • MD simulations : Track conformational stability in solvated systems (e.g., explicit water models) to identify metastable states .

Q. What analytical techniques are critical for characterizing this compound’s stability under various conditions?

Stability studies require:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, followed by HPLC-MS to identify degradation products .
  • NMR kinetics : Monitor proton shifts in D₂O or DMSO-d₆ to track hydrolytic susceptibility of sulfonyl groups .
  • X-ray crystallography : Resolve crystal structure changes under humidity or thermal stress .

Q. How can the design of experiments (DoE) improve the scalability of the synthesis process?

DoE minimizes trial-and-error by:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., reaction time, catalyst concentration) .
  • Response surface methodology (RSM) : Optimize yield and purity via central composite designs, focusing on interactions between temperature and solvent polarity .
  • Scale-up simulations : Apply dimensionless analysis (e.g., Reynolds number) to predict mixing efficiency in pilot-scale reactors .

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